Methyl trifluoromethanesulfonate

Overview

Description

Mechanism of Action

Methyl trifluoromethanesulfonate, also known as methyl triflate, is an organic compound used in organic chemistry as a powerful methylating agent . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound is a potent methylating agent that targets a wide range of functional groups, particularly those that are poor nucleophiles such as aldehydes, amides, and nitriles .

Mode of Action

The compound works by donating a methyl group to its target. This process is known as methylation. This compound is a strong methylating reagent, and its methylation reactions are faster than those of iodomethane and dimethyl sulfate .

Biochemical Pathways

This compound affects various biochemical pathways through its methylation action. For instance, it can initiate the living cationic polymerization of lactide and other lactones, leading to the formation of corresponding polycarbonates .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that upon contact with water, methyl triflate loses its methyl group, forming triflic acid and methanol . This suggests that its bioavailability may be influenced by the presence of water in the biological system.

Result of Action

The primary result of this compound’s action is the methylation of its target molecules. This can lead to significant changes in the target’s properties and functions. For instance, the methylation of certain functional groups can increase their reactivity or alter their behavior in subsequent chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to heat . It also hydrolyzes in water, which can affect its stability and efficacy . Therefore, the compound should be stored and used under appropriate conditions to maintain its effectiveness.

Biochemical Analysis

Biochemical Properties

Methyl trifluoromethanesulfonate is a potent methylating agent that can alkylate many functional groups, including those that are poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or bulky 2,6-di-tert-butylpyridine .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a methylating agent. It can donate a methyl group to various biomolecules, thereby altering their structure and function . This methylation process can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes.

Preparation Methods

Methyl trifluoromethanesulfonate can be synthesized through several methods:

Chemical Reactions Analysis

Methyl trifluoromethanesulfonate undergoes various types of chemical reactions:

Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol[ \text{CF}_3\text{SO}_2\text{OCH}_3 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OH} + \text{CH}_3\text{OH} ]

Methylation: It is a strong methylating agent and can methylate a wide range of functional groups, including aldehydes, amides, and nitriles.

Cationic Polymerization: This compound initiates the living cationic polymerization of lactide and other lactones, such as β-propiolactone, ε-caprolactone, and glycolide.

Scientific Research Applications

Chemical Synthesis

Methylation Reagent

Methyl triflate is widely utilized as a methylation reagent in organic synthesis. It effectively transfers methyl groups to various nucleophiles, including alcohols, amines, and carboxylic acids. This property makes it invaluable in the synthesis of complex organic molecules.

- Example Reaction :

In a typical reaction, MeOTf can convert amines to methylated ammonium salts:

Table 1: Common Methylation Reactions Using MeOTf

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols | Methyl ethers | Room temperature in anhydrous solvent |

| Amines | Methylated ammonium salts | Mild heating with base |

| Carboxylic Acids | Methyl esters | Anhydrous conditions |

Radiochemistry

Carbon-11 Methyl Triflate

One of the most significant applications of methyl triflate is in radiochemistry, particularly in the synthesis of carbon-11 labeled compounds. Carbon-11 methyl triflate ([^11C]MeOTf) is used to produce radiolabeled molecules for positron emission tomography (PET) imaging.

- Case Study :

The use of [^11C]MeOTf has been pivotal in synthesizing Pittsburgh Compound B, which allows for the imaging of β-amyloid plaques in living brains. This application has implications for Alzheimer's disease research and diagnostics .

Pharmaceutical Applications

Methyl triflate's ability to methylate various substrates has made it a useful tool in drug development. It facilitates the modification of active pharmaceutical ingredients (APIs) to enhance their efficacy or bioavailability.

- Example :

In the synthesis of certain anti-cancer agents, MeOTf has been employed to introduce methyl groups that improve the pharmacological properties of the compounds.

Material Science

In materials science, MeOTf is used in the preparation of functionalized polymers and materials. Its reactivity allows for the introduction of methyl groups into polymer chains, which can modify their physical and chemical properties.

- Application Example :

The incorporation of methyl groups can enhance the hydrophobicity or thermal stability of polymers, making them suitable for specific applications such as coatings or adhesives.

Comparison with Similar Compounds

Methyl trifluoromethanesulfonate is often compared with other methylating agents, such as:

Methyl Fluorosulfonate: Similar in structure and reactivity, but this compound is generally preferred due to its higher stability.

Dimethyl Sulfate: While also a strong methylating agent, dimethyl sulfate is less reactive compared to this compound.

Methyl Iodide: Another common methylating agent, but it is less effective in methylating poor nucleophiles compared to this compound.

This compound stands out due to its high reactivity, effectiveness in methylating a wide range of functional groups, and its stability under various conditions.

Biological Activity

Methyl trifluoromethanesulfonate (MeOTf) is a potent methylating agent widely utilized in organic synthesis. Its biological activity, while less documented than its chemical reactivity, has implications in various research areas, particularly in medicinal chemistry and toxicology. This article explores the biological activity of MeOTf, synthesizing findings from diverse studies and presenting relevant data.

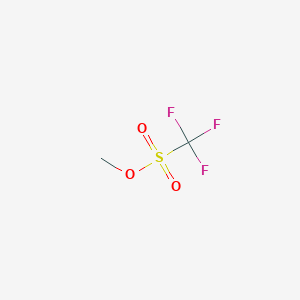

This compound is a colorless liquid with the formula CF₃SO₂OCH₃. It is synthesized by treating dimethyl sulfate with triflic acid or through other methods involving triflic anhydride and dimethyl carbonate . MeOTf's structure allows it to act as a powerful methylating agent, capable of methylating various nucleophiles, including alcohols and amines.

Toxicity and Safety

MeOTf is classified as a toxic compound due to its potential harmful effects upon exposure. Although there have been no reported human fatalities associated with MeOTf, its toxicity profile is similar to that of methyl fluorosulfonate, which has an LC₅₀ value of 5 ppm in rats . The compound poses risks such as flammability and corrosiveness, necessitating careful handling in laboratory settings.

Methylation Reactions

MeOTf is extensively used in methylation reactions due to its ability to react with various functional groups. It effectively methylates poor nucleophiles like aldehydes, amides, and nitriles . Research has demonstrated that MeOTf can catalyze nucleophilic substitutions involving alcohols and N-heterocycles, leading to the formation of valuable intermediates in organic synthesis .

Case Study 1: Catalysis in Organic Synthesis

A study by Morgon et al. (2022) investigated the role of MeOTf as a catalyst in the regioselective N-functionalization of tautomerizable heterocycles. The research utilized density functional theory to analyze reaction mechanisms and optimize conditions for methylation reactions involving N-heterocycles . The findings indicated that MeOTf could facilitate the formation of N-substituted products with high regioselectivity.

| Reaction | Substrate | Product | Yield (%) |

|---|---|---|---|

| N-Methylation | 1-Phenylethan-1-ol | N-substituted benzoxazolones | 85% |

| Alcohol Methylation | Benzo[d]oxazol-2-ol | Methylated product | 90% |

Case Study 2: Applications in Radiochemistry

Methyl triflate has also been explored for its applications in radiochemistry, particularly in the synthesis of PET tracers targeting specific receptors like P2X7. In a study focusing on P2X7 receptor antagonists, MeOTf was employed to label compounds for imaging studies . This highlights its utility beyond traditional organic synthesis, extending into biomedical applications.

Properties

IUPAC Name |

methyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049272 | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201 to 210 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

101 °F (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

333-27-7, 207556-12-5 | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 207556-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B25Z22EPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl trifluoromethanesulfonate a potent alkylating agent?

A1: MeOTf's potency as an alkylating agent stems from the electron-withdrawing effect of the trifluoromethanesulfonyl (triflate, -OTf) group. This effect makes the methyl group highly electrophilic, prone to attack by electron-rich centers in target molecules.

Q2: How does MeOTf interact with thiacrown ethers?

A2: MeOTf readily alkylates the sulfur atoms in thiacrown ethers. Depending on the stoichiometry, mono-, di-, or tetra-methylated products can be obtained. [] The crystal structures of these products provide insights into the conformational changes induced by methylation.

Q3: Can MeOTf be used to modify porous silicon surfaces?

A3: Yes, MeOTf can functionalize photoluminescent porous silicon surfaces. This occurs through a reaction with surface Si-Li groups, formed after initial treatment with alkyllithium reagents. The reaction replaces the lithium with methyl groups, forming Si-C bonds and preventing surface oxidation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula CH3CF3O3S and a molecular weight of 164.15 g/mol.

Q5: What is the preferred conformation of MeOTf in the gas phase?

A5: Gas electron diffraction (GED) analysis shows that this compound adopts a gauche conformation in the gas phase. The methyl group is gauche with respect to the CF3 group, with a dihedral angle φ(C−O−S−C) = 89(7)°. []

Q6: Does MeOTf exhibit any thermal stability concerns?

A6: MeOTf can undergo thermal rearrangement. For instance, (dimethylsilyl)this compound rearranges to form trimethylsilyl trifluoromethanesulfonate upon heating. This rearrangement follows first-order kinetics and is influenced by temperature. []

Q7: How does MeOTf catalyze the N-functionalization of tautomerizable heterocycles?

A7: MeOTf catalyzes the N-functionalization of heterocycles like benzoxazolone and benzothiazolethione by facilitating the substitution of hydroxyl groups in alcohols with the heterocycle, followed by an X- to N-alkyl group migration (X = O, S). []

Q8: Is MeOTf effective in polymerizing cyclic monomers?

A8: MeOTf has demonstrated efficacy in initiating the cationic ring-opening polymerization of various cyclic monomers, including L-lactide, ε-caprolactone, tetramethylene urethane, and cyclic thiocarbonates. [, , , ] The polymerization often proceeds in a living fashion, allowing for control over molecular weight and end-group functionality. [, , ]

Q9: Does solvent choice impact MeOTf-catalyzed reactions?

A9: Yes, solvent polarity significantly impacts the yield of MeOTf-catalyzed N-functionalization reactions. For instance, yields vary significantly between acetonitrile, 1,2-dichloroethane, and chloroform, highlighting the importance of solvent optimization. []

Q10: Have computational methods been applied to study MeOTf-mediated reactions?

A10: Yes, density functional theory (DFT) calculations have been used to elucidate the mechanisms of MeOTf-catalyzed reactions. [] Solvation models like SMD have been employed to account for solvent effects on the reaction free energy profiles. []

Q11: How do structural modifications of sulfonates influence their reactivity?

A11: Calculations suggest that the potential functions for internal rotation around the S-O bond in sulfonates are influenced by the substituents on sulfur. While FOSO2F and ClOSO2F exhibit minima for both gauche and trans orientations, triflic acid (HOSO2CF3) and methyl-substituted sulfonates (CH3OSO2Cl, CH3OSO2F) prefer gauche conformations. These conformational preferences likely influence their reactivity. []

Q12: Are there any stability concerns regarding MeOTf?

A12: MeOTf's reactivity necessitates careful handling and storage. It is sensitive to moisture and should be stored under inert conditions.

Q13: What analytical techniques are commonly used to characterize MeOTf and its reaction products?

A13: NMR spectroscopy (1H NMR, 13C NMR) and mass spectrometry (MS) are frequently employed to characterize MeOTf, its derivatives, and reaction products. These techniques provide structural information, monitor reaction progress, and aid in identifying reaction intermediates. [, , , , , , ] Other techniques include IR spectroscopy and X-ray crystallography. [, , , , ]

Q14: How are polysulfides analyzed in aquatic systems?

A14: A specific method for analyzing individual polysulfides in aquatic systems involves rapid derivatization with this compound, followed by HPLC-UV detection of the resulting dimethylpolysulfanes. This method allows for the quantification of different polysulfide species in environmental samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.